2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its pharmacological relevance, particularly in kinase inhibition and anticancer research. The core structure consists of a pyrazolo[3,4-d]pyrimidin-4-one moiety substituted at the 1-position with a 4-chlorophenyl group and at the 5-position with an acetamide linker bearing a 4-fluorophenyl substituent. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., –12) suggest applications in targeted therapies, warranting further investigation.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN5O2/c20-12-1-7-15(8-2-12)26-18-16(9-23-26)19(28)25(11-22-18)10-17(27)24-14-5-3-13(21)4-6-14/h1-9,11H,10H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDLJUGMFCFYPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with hydrazine to form a hydrazone intermediate, followed by cyclization with ethyl acetoacetate to yield the pyrazolo[3,4-d]pyrimidine core . Subsequent acylation with 4-fluoroaniline and acetyl chloride under basic conditions completes the synthesis . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as using catalysts or varying temperature and solvent systems .
Chemical Reactions Analysis
2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include organic solvents (e.g., ethanol, dichloromethane), varying temperatures, and specific catalysts or bases to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used, often resulting in structurally modified derivatives with potentially enhanced biological activity .
Scientific Research Applications
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure exhibit a range of biological activities:
Antiviral Activity
Pyrazolo derivatives have shown promise as antiviral agents. For example, similar compounds have demonstrated efficacy against various viral strains by inhibiting viral replication mechanisms.
Anticancer Properties
Compounds in this class have been evaluated for their cytotoxic effects against cancer cell lines. Studies have reported significant inhibition of cell proliferation in various cancer models, indicating potential therapeutic applications in oncology.
Anti-inflammatory Effects
Certain derivatives exhibit anti-inflammatory properties by modulating pathways involved in inflammation, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of related compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine derivative | Antiviral (HCV) | 32.2 μM | |
| Mercapto-substituted 1,2,4-triazoles | Anticancer (HCT-116) | 6.2 μM | |
| Pyrazolo derivatives | Anti-inflammatory | Varies |
These findings suggest that modifications to the pyrazolo structure can significantly influence biological activity.
Applications in Drug Development
The compound's unique structure makes it a candidate for further development into pharmaceuticals targeting specific diseases. Its potential applications include:
- Antiviral Drugs : Targeting viral infections through the inhibition of replication.
- Cancer Therapeutics : Developing new treatments for various cancers by inducing apoptosis in malignant cells.
- Anti-inflammatory Agents : Creating medications to manage chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide involves the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival . It targets specific kinases and transcription factors, leading to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins . This results in the induction of programmed cell death (apoptosis) in cancer cells . The compound also interferes with the cell cycle, causing cell cycle arrest at specific phases, further inhibiting cancer cell growth .
Comparison with Similar Compounds
Aryl Substituent Variations
Acetamide Linker Modifications
- Ether vs. Direct Linkage: The 4-chlorophenoxy group in replaces the acetamide’s methylene, possibly altering conformational flexibility and hydrogen-bonding capacity.
- Acetylated Derivatives : The acetyl group in adds a polar ketone, which could improve aqueous solubility but reduce passive diffusion.
Hybrid Systems
- Its higher molecular weight (634.6 vs. ~409.8 in the target compound) may limit bioavailability.
Biological Activity
The compound 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 467.9 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core substituted with a chlorophenyl group and a fluorophenyl acetamide moiety, contributing to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a series of derivatives were evaluated for their antiproliferative activity against the NCI 60 human tumor cell line panel. Notably, compounds similar to the one demonstrated significant inhibition of cancer cell proliferation, particularly in breast cancer cell lines such as MDA-MB-468 and T47D .
Table 1: Antiproliferative Activity of Pyrazolo[3,4-d]pyrimidines
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 12b | MDA-MB-468 | 5.0 | CDK inhibition |
| 11h | T47D | 6.2 | EGFR inhibition |
| Target Compound | MDA-MB-468 | TBD | TBD |
Note: TBD indicates that specific data for the target compound is yet to be determined.
The mechanisms through which pyrazolo[3,4-d]pyrimidines exert their anticancer effects include:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : This class of compounds has been shown to inhibit CDKs, which are crucial for cell cycle progression. Inhibition leads to cell cycle arrest and increased apoptosis .
- Inhibition of Epidermal Growth Factor Receptor (EGFR) : Some derivatives have demonstrated the ability to inhibit EGFR signaling pathways, which are often dysregulated in cancers .
Anti-inflammatory Activity
In addition to anticancer properties, certain derivatives have exhibited anti-inflammatory activity comparable to standard anti-inflammatory drugs like Indomethacin . This suggests potential dual therapeutic applications in treating both cancer and inflammatory diseases.
Case Studies
Several case studies illustrate the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on Compound 12b : This compound was tested against various breast cancer cell lines and showed a significant increase in apoptosis (18.98-fold increase) compared to control groups. It also elevated caspase-3 levels significantly, indicating enhanced apoptotic activity .
- Evaluation Against NCI 60 Panel : A comprehensive evaluation against the NCI 60 human tumor cell line panel revealed that several derivatives had promising anticancer activities with IC50 values lower than those of established chemotherapeutics .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of precursors like 4-chlorobenzoyl chloride with 5-amino-1H-pyrazole-4-carboxamide in the presence of triethylamine . Key steps include temperature control (e.g., reflux in ethanol) and purification via chromatography or recrystallization. Solvent choice (e.g., DMF or THF) and catalyst selection (e.g., Pd for cross-coupling) critically influence yield and purity .
Q. Which spectroscopic methods are most effective for confirming the compound’s structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the pyrazolo[3,4-d]pyrimidine core and substituent positions. Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy identifies functional groups like the acetamide carbonyl (≈1650 cm⁻¹) . X-ray crystallography, using programs like SHELXL, resolves absolute stereochemistry but requires high-quality crystals .
Q. What are the primary biological activities associated with this compound?
The compound exhibits kinase inhibition and potential anticancer activity due to its pyrazolo[3,4-d]pyrimidine scaffold, which mimics ATP-binding sites in enzymes. Substitutions (e.g., 4-chlorophenyl and 4-fluorophenyl groups) enhance target selectivity, as shown in assays against cancer cell lines (IC₅₀ values: 0.5–10 μM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, serum concentration) or compound purity. To address this:
- Standardize assays using validated cell lines (e.g., HEK293 for kinase studies) .
- Employ orthogonal purity validation (HPLC + NMR) to exclude impurities as confounding factors .
- Compare structure-activity relationships (SAR) with analogs to identify critical substituents .
Q. What experimental strategies can elucidate the compound’s mechanism of action?
- Target Identification : Use affinity chromatography with a biotinylated derivative to pull down binding proteins, followed by LC-MS/MS analysis .
- Kinetic Studies : Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive binding modes .
- Computational Docking : Model interactions with kinases (e.g., EGFR or CDK2) using Schrödinger Suite or AutoDock to predict binding affinities .
Q. How can substitution reactions be tailored to improve metabolic stability without compromising activity?
- Replace labile groups (e.g., methyl with trifluoromethyl) to resist CYP450 oxidation .
- Introduce electron-withdrawing substituents (e.g., nitro) on the phenyl ring to reduce aromatic hydroxylation .
- Validate modifications using hepatic microsome assays and pharmacokinetic studies in rodent models .
Methodological Recommendations
- Synthesis Optimization : Use Design of Experiments (DoE) to systematically vary temperature, solvent, and catalyst ratios .
- Data Reproducibility : Publish full experimental protocols (e.g., NMR parameters, assay buffers) in supplementary materials.
- Contradiction Analysis : Apply meta-analysis tools to compare datasets across publications, adjusting for methodological variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
